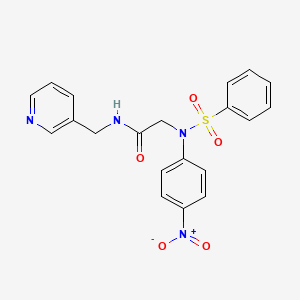![molecular formula C15H18N4O2S B5154930 2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5154930.png)
2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PNU-22394 and has been synthesized for its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of 2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide is not fully understood. However, it is believed to modulate the activity of ion channels by binding to specific sites on the channel protein. This binding alters the conformation of the channel, leading to changes in ion flux and cellular physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide are diverse and depend on the specific ion channel that it modulates. For example, this compound has been shown to enhance the activity of the NMDA receptor, leading to increased calcium influx and neuronal excitability. It has also been shown to modulate the activity of TRP channels, leading to changes in cellular calcium signaling and pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide in lab experiments is its specificity for ion channels. This compound has been shown to selectively modulate the activity of specific ion channels, making it a valuable tool for studying their function. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide. One area of research is the development of more specific and potent analogs of this compound that can be used to study ion channels with greater precision. Another area of research is the investigation of the potential therapeutic applications of this compound in various disease states, such as chronic pain and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular physiology.
Métodos De Síntesis
The synthesis of 2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide is a multi-step process that involves the reaction of various chemical compounds. The synthesis of this compound was first reported by researchers at Pfizer in 1994. The process involves the reaction of 2-methyl-5-nitrobenzenesulfonamide with 6-(1-pyrrolidinyl)-3-pyridazinylamine in the presence of a reducing agent such as sodium dithionite. The resulting compound is then treated with an acid to obtain the final product.
Aplicaciones Científicas De Investigación
2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its use as a pharmacological tool to study the role of ion channels in cellular physiology. This compound has been shown to modulate the activity of various ion channels, including the N-methyl-D-aspartate (NMDA) receptor and the transient receptor potential (TRP) channels.
Propiedades
IUPAC Name |
2-methyl-5-(6-pyrrolidin-1-ylpyridazin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-11-4-5-12(10-14(11)22(16,20)21)13-6-7-15(18-17-13)19-8-2-3-9-19/h4-7,10H,2-3,8-9H2,1H3,(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXYVEQDZNEATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-[6-(pyrrolidin-1-yl)pyridazin-3-yl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5154853.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(methylthio)propyl]benzamide](/img/structure/B5154860.png)
![4-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine](/img/structure/B5154877.png)
![3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B5154885.png)
![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5154891.png)

![[4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)phenyl](phenyl)methanone](/img/structure/B5154905.png)
![N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5154912.png)

![1-methyl-4-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5154924.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-1-naphthylacetamide](/img/structure/B5154943.png)

![N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5154956.png)
